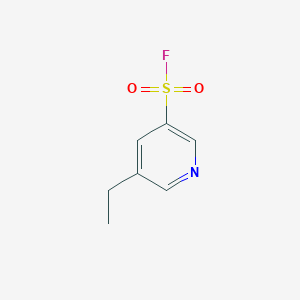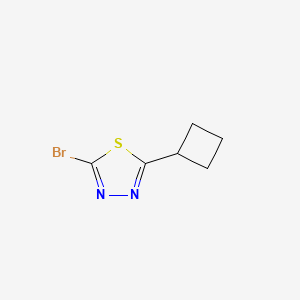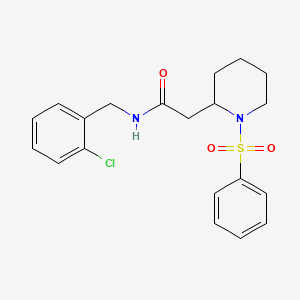![molecular formula C19H12ClN5O4 B2696823 6-苯并[d]1,3-二氧杂环戊烷-5-基-3-(4-氯苯基)-4-亚胺-1,3,7-三氢-5,7-二氮杂喹唑啉-2,8-二酮 CAS No. 379707-99-0](/img/structure/B2696823.png)
6-苯并[d]1,3-二氧杂环戊烷-5-基-3-(4-氯苯基)-4-亚胺-1,3,7-三氢-5,7-二氮杂喹唑啉-2,8-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is a complex organic molecule with multiple functional groups, including a benzo[d][1,3]dioxole, a chlorophenyl group, and a diazaquinazoline dione group. These groups suggest that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzo[d][1,3]dioxole group, for example, is a fused ring system with an oxygen bridge .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the multiple functional groups present. For example, the imino group could potentially undergo reactions with nucleophiles, and the chlorophenyl group could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its specific structure and functional groups. For example, the presence of multiple aromatic rings would likely make the compound relatively non-polar and insoluble in water .科学研究应用
Sure! Here is a comprehensive analysis of the scientific research applications of 6-Benzo[d]1,3-dioxolan-5-yl-3-(4-chlorophenyl)-4-imino-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione, focusing on six unique applications:
Antitumor Activity
Research has shown that compounds similar to 6-Benzo[d]1,3-dioxolan-5-yl-3-(4-chlorophenyl)-4-imino-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione exhibit significant antitumor properties. These compounds can induce apoptosis and cause cell cycle arrest in various cancer cell lines, such as HeLa cells . This makes them potential candidates for developing new anticancer therapies.
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity. Studies indicate that it can inhibit the growth of various bacterial and fungal strains, making it a promising candidate for developing new antimicrobial agents . This application is particularly important in the context of rising antibiotic resistance.
Antioxidant Activity
Compounds with similar structures have been investigated for their antioxidant properties. These compounds can neutralize free radicals and reduce oxidative stress, which is beneficial in preventing and treating diseases related to oxidative damage, such as cardiovascular diseases and neurodegenerative disorders .
Anti-inflammatory Effects
Research has also explored the anti-inflammatory potential of this compound. It can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models. This makes it a potential candidate for developing new anti-inflammatory drugs .
Neuroprotective Effects
The compound has shown promise in neuroprotection. Studies suggest that it can protect neurons from damage caused by oxidative stress and inflammation, which is crucial in the treatment of neurodegenerative diseases like Alzheimer’s and Parkinson’s .
Antiviral Activity
There is ongoing research into the antiviral properties of this compound. Preliminary studies indicate that it can inhibit the replication of certain viruses, making it a potential candidate for developing new antiviral therapies .
作用机制
未来方向
属性
IUPAC Name |
4-amino-6-(1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)-7H-pyrimido[5,4-d]pyrimidine-2,8-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClN5O4/c20-10-2-4-11(5-3-10)25-16(21)14-15(23-19(25)27)18(26)24-17(22-14)9-1-6-12-13(7-9)29-8-28-12/h1-7H,8,21H2,(H,22,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALDYDTKQIZPCHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NC4=C(N(C(=O)N=C4C(=O)N3)C5=CC=C(C=C5)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClN5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Benzo[d]1,3-dioxolan-5-yl-3-(4-chlorophenyl)-4-imino-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-(2-methoxyphenyl)-2-(4-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2696743.png)
![S-[3-(trifluoromethyl)phenyl] N-[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbamothioate](/img/structure/B2696744.png)




![(Z)-8-(furan-2-ylmethyl)-2-(furan-2-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2696750.png)
![1-(4-ethoxyphenyl)-4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-methyl-1H-1,2,3-triazole](/img/structure/B2696751.png)
![N-(3,4-dimethylphenyl)-1-(4-ethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2696752.png)
![N-(2-(6-((2-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzenesulfonamide](/img/structure/B2696755.png)
![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2696756.png)

![[3-Amino-5-[(4-fluorophenyl)amino]-4-(phenylsulfonyl)-2-thienyl](4-fluorophenyl)methanone](/img/structure/B2696762.png)